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molecular formula C12H20N2O3S B3265330 Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- CAS No. 404010-35-1

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-

Cat. No. B3265330
M. Wt: 272.37 g/mol
InChI Key: XNPVTUDLRVNVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686022B2

Procedure details

50 g N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride (J. Med. Chem. 2007, 50 (17), 4016-26) are suspended in 200 ml of water and 600 ml of ethyl acetate and sufficient 4 N sodium hydroxide solution is added with vigorous stirring to give a pH of 11. Then the phases are separated, the aqueous phase is extracted with ethyl acetate and the combined organic phases are dried on magnesium sulphate and evaporated down in vacuo. The solid thus obtained is further reacted directly.
Name
N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]([O:18][CH3:19])=[C:5]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1.C(OCC)(=O)C.[OH-].[Na+]>O>[NH2:2][C:3]1[C:4]([O:18][CH3:19])=[C:5]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=[C:7]([C:9]([CH3:11])([CH3:12])[CH3:10])[CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pH of 11
CUSTOM
Type
CUSTOM
Details
Then the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
is further reacted directly

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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